molecular formula C6H7NO2 B3012112 4-Ethyl-1,2-oxazole-3-carbaldehyde CAS No. 1785214-06-3

4-Ethyl-1,2-oxazole-3-carbaldehyde

Cat. No.: B3012112
CAS No.: 1785214-06-3
M. Wt: 125.127
InChI Key: VRHNNTPNYAQRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C6H7NO2 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,2-oxazole-3-carbaldehyde typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the oxime, which is then cyclized to produce the oxazole ring. The reaction conditions often require the use of a base such as sodium ethoxide and heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2-oxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be facilitated using reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: 4-Ethyl-1,2-oxazole-3-carboxylic acid.

    Reduction: 4-Ethyl-1,2-oxazole-3-methanol.

    Substitution: Various substituted oxazole derivatives depending on the substituents introduced.

Scientific Research Applications

4-Ethyl-1,2-oxazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2-oxazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,2-oxazole-3-carbaldehyde
  • 4-Propyl-1,2-oxazole-3-carbaldehyde
  • 4-Isopropyl-1,2-oxazole-3-carbaldehyde

Uniqueness

4-Ethyl-1,2-oxazole-3-carbaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds with different alkyl groups, potentially leading to different applications and biological activities.

Properties

IUPAC Name

4-ethyl-1,2-oxazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-5-4-9-7-6(5)3-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHNNTPNYAQRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CON=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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